molecular formula C29H30N4O6S B11407177 (2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide

(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide

Cat. No.: B11407177
M. Wt: 562.6 g/mol
InChI Key: JSSQHAUZULZHMR-JLPGSUDCSA-N
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Description

(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a dimethoxyphenyl group, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide typically involves multiple steps, including the formation of the indole core, the introduction of the dimethylsulfamoyl group, and the coupling of the benzyl and dimethoxyphenyl groups. Common reagents used in these reactions include indole derivatives, benzyl halides, and dimethoxyphenyl formamides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Properties

Molecular Formula

C29H30N4O6S

Molecular Weight

562.6 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C29H30N4O6S/c1-32(2)40(36,37)33-19-22(23-12-8-9-13-25(23)33)16-24(29(35)30-18-20-10-6-5-7-11-20)31-28(34)21-14-15-26(38-3)27(17-21)39-4/h5-17,19H,18H2,1-4H3,(H,30,35)(H,31,34)/b24-16-

InChI Key

JSSQHAUZULZHMR-JLPGSUDCSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCC3=CC=CC=C3)\NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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